4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol
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Overview
Description
4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol typically involves multiple steps. One common method includes the bromination of 4-trifluoromethylphenol followed by nitration to introduce the nitro group. The final step involves the condensation of the resulting intermediate with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-trifluoromethylphenol
- 4-nitro-2-trifluoromethylphenol
- 2-bromo-4-nitrophenol
Uniqueness
The presence of both bromine and nitro groups, along with the trifluoromethyl group, makes it a versatile compound in various chemical transformations and biological studies .
Properties
Molecular Formula |
C17H15BrF3N3O3 |
---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
4-bromo-2-[3-[2-nitro-4-(trifluoromethyl)anilino]propyliminomethyl]phenol |
InChI |
InChI=1S/C17H15BrF3N3O3/c18-13-3-5-16(25)11(8-13)10-22-6-1-7-23-14-4-2-12(17(19,20)21)9-15(14)24(26)27/h2-5,8-10,23,25H,1,6-7H2 |
InChI Key |
RHYWPDNDTWTBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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